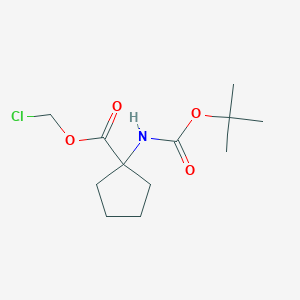

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate

Description

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is a specialized organic compound featuring a cyclopentane backbone with two functional groups:

- A chloromethyl ester at the 1-position.

- A tert-butoxycarbonyl (Boc)-protected amino group at the 1-position (note: structural confirmation may vary based on isomerism).

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for introducing protected amine functionalities into drug candidates. The Boc group provides acid-labile protection for the amine, while the chloromethyl ester offers reactivity for further derivatization, such as nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-12(6-4-5-7-12)9(15)17-8-13/h4-8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIVOIWQCGKZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H34N2O5

- Molar Mass : 358.47 g/mol

- CAS Number : 316173-29-2

- Density : 1.10 ± 0.1 g/cm³ (predicted)

- Boiling Point : 476.5 ± 45.0 °C (predicted)

This compound functions primarily as a prodrug, where the tert-butoxycarbonyl (Boc) group serves to protect the amino functionality, enhancing stability and solubility in biological systems. Upon enzymatic cleavage, the active form can exert various biological effects, potentially including:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It might influence receptor-mediated signaling pathways, particularly those related to neurotransmission or hormonal regulation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of cyclopentanecarboxylic acids possess significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor potential. In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate serves as an important building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity and selectivity.

1.1. Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of various bioactive molecules, particularly those targeting specific receptors or enzymes. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during chemical reactions, facilitating the formation of complex structures without unwanted side reactions.

Case Study : A study demonstrated the use of chloromethyl derivatives in synthesizing novel inhibitors for specific enzyme targets, showcasing improved potency compared to existing compounds .

Organic Synthesis

In organic synthesis, this compound acts as a versatile intermediate.

2.1. Reagent for Functionalization

This compound can be employed as a reagent for functionalizing various substrates through nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing for the introduction of diverse functional groups.

Example Applications :

- Synthesis of amino acids and peptides.

- Modification of natural products to enhance their pharmacological properties.

Materials Science

This compound can also find applications in materials science, particularly in the development of polymers and nanomaterials.

3.1. Polymer Chemistry

The compound can be used to create polymeric materials with specific functionalities. By incorporating this compound into polymer backbones, researchers can tailor properties such as solubility, thermal stability, and mechanical strength.

Research Findings : Recent studies have shown that polymers synthesized using this compound exhibit enhanced biocompatibility and are suitable for biomedical applications such as drug delivery systems .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive molecules | Enhanced biological activity |

| Organic Synthesis | Functionalization of substrates | Versatile reagent for diverse transformations |

| Materials Science | Development of functional polymers | Tailored properties for specific applications |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is a reactive site for nucleophilic substitution, facilitating the introduction of new functional groups. This reaction typically occurs under mild conditions due to the excellent leaving-group ability of chloride.

Example Reaction:

Key Applications:

-

Amination: Reaction with primary or secondary amines yields secondary or tertiary amines, useful in peptide synthesis .

-

Alkoxylation: Substitution with alkoxide ions forms ether derivatives, relevant in polymer chemistry.

Conditions:

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or carboxylates, respectively.

Example Reaction:

Key Findings:

-

Acidic Hydrolysis: Produces the free carboxylic acid, which can participate in further coupling reactions .

-

Basic Hydrolysis: Generates carboxylate salts, often used in aqueous-phase reactions.

Conditions:

Amidation via Boc-Protected Amine

The Boc-protected amine enables controlled amidation after deprotection, critical for peptide synthesis.

Deprotection Reaction:

Coupling Example:

Applications:

Conditions:

Polymer Modification

The chloromethyl group reacts with nucleophiles in polymer matrices, enabling functionalization of materials like polystyrene.

Example Reaction with Polystyrene:

Outcomes:

-

Enhanced material properties for drug delivery systems.

-

Tunable surface reactivity for catalytic applications.

Conditions:

-

Solvent: DMF or THF.

-

Temperature: 60–80°C.

Mechanistic Insights

-

Steric Effects: The cyclopentane ring imposes steric constraints, influencing reaction rates and selectivity .

-

Boc Group Stability: The Boc group remains intact under nucleophilic substitution conditions but is cleaved under strong acids (e.g., TFA) .

Research Highlights

-

Continuous Flow Reactors: Improved yields (≥85%) in nucleophilic substitutions by optimizing residence time and temperature.

-

Stereoselective Coupling: Use of chiral auxiliaries with the Boc-protected amine enables enantioselective synthesis of isoindolinones .

This compound’s versatility in nucleophilic chemistry, combined with orthogonal protecting-group strategies, makes it indispensable in medicinal and materials science. Future research may explore its utility in stereoselective catalysis and biodegradable polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared below with three analogues differing in ester groups or substitution patterns:

| Compound Name | Ester Group | Amino Protection | Key Structural Differences |

|---|---|---|---|

| Chloromethyl 1-((Boc)amino)cyclopentanecarboxylate | Chloromethyl | Boc | Reference compound |

| tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate | tert-Butyl | None (free amine) | Ethyl substituent at 2-position |

| Methyl 1-(Boc-amino)cyclopentanecarboxylate | Methyl | Boc | Smaller ester group |

| Ethyl 1-(Boc-amino)cyclopentanecarboxylate | Ethyl | Boc | Ethyl ester vs. chloromethyl |

Reactivity and Stability

Ester Group Reactivity

- Chloromethyl ester : Highly reactive due to the electron-withdrawing chlorine atom, facilitating nucleophilic displacement (e.g., with amines or thiols). However, it is prone to hydrolysis under basic or aqueous conditions .

- tert-Butyl ester : Bulky and hydrolytically stable under basic conditions but cleaved under strong acidic conditions (e.g., HCl in dioxane). Used in the patent synthesis for intermediates requiring stability during reactions .

- Methyl/ethyl esters : Moderate reactivity, often requiring harsher conditions for nucleophilic substitution compared to chloromethyl esters.

Boc Protection Stability

- The Boc group in all analogues is stable under basic and neutral conditions but cleaved by trifluoroacetic acid (TFA) or HCl. This allows selective deprotection without affecting ester groups.

Performance in Drug Development

- Chloromethyl-Boc compound : Demonstrated utility in prodrug strategies due to its dual functionality. For example, it can release active drugs via esterase-mediated hydrolysis while retaining Boc protection for targeted delivery.

- Ethyl-substituted analogues : Shown to improve metabolic stability in preclinical studies, as seen in analogues of antiviral agents.

Preparation Methods

Esterification Using Chloromethyl Alcohol

This classical method involves direct esterification of the Boc-protected amino acid with chloromethyl alcohol.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid in anhydrous dichloromethane | Ambient temperature, inert atmosphere | Ensures moisture-free conditions to prevent hydrolysis |

| 2 | Add chloromethyl alcohol dropwise with stirring | Room temperature | Controlled addition avoids side reactions |

| 3 | Add catalytic amount of acid catalyst (e.g., sulfuric acid) | Maintain temperature below 30°C | Acid catalyzes ester bond formation |

| 4 | Stir reaction mixture for 1–2 hours | Monitor by TLC or HPLC | Reaction progress monitored to optimize yield |

| 5 | Quench reaction with aqueous sodium bicarbonate solution | Room temperature | Neutralizes acid and stops reaction |

| 6 | Extract organic layer, wash, dry over anhydrous sodium sulfate | Standard work-up | Removes impurities and water |

| 7 | Purify product by crystallization or column chromatography | Solvent-dependent | Ensures high purity |

Use of Chloromethyl Carbonate Reagents

An alternative and more controlled approach uses tert-butyl chloromethyl carbonate as the chloromethylating agent.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve Boc-protected amino acid in anhydrous dichloromethane | Ambient temperature, inert atmosphere | Prevents moisture interference |

| 2 | Add tert-butyl chloromethyl carbonate slowly | Room temperature | Provides chloromethyl group with less side reactions |

| 3 | Add base such as triethylamine to scavenge HCl formed | Room temperature | Neutralizes acid byproducts |

| 4 | Stir for 1 hour, monitor reaction by TLC or NMR | Room temperature | Ensures complete conversion |

| 5 | Work-up by aqueous extraction and drying | Standard procedure | Removes salts and impurities |

| 6 | Purify by crystallization or chromatography | Optimizes product purity |

This method offers better control over chloromethylation and reduces potential over-chlorination or decomposition.

Reaction Mechanism Insights

The key step in the preparation is the nucleophilic substitution where the carboxylate anion attacks the electrophilic chloromethyl carbon, displacing a leaving group (e.g., hydroxyl or carbonate). The Boc group remains intact due to its stability under mild acidic conditions.

- The chloromethyl group acts as a good leaving group facilitator in subsequent reactions.

- The reaction is sensitive to moisture and temperature; hence, inert atmosphere and controlled temperature are critical.

- Side reactions such as hydrolysis or over-chlorination can be minimized by careful reagent addition and reaction monitoring.

Research Findings and Optimization

- Yield Optimization: Studies indicate that reaction yields improve significantly when using chloromethyl carbonate reagents compared to chloromethyl alcohol due to milder reaction conditions and fewer side products.

- Continuous Flow Reactors: Implementation of continuous flow technology allows precise control of reaction time and temperature, enhancing reproducibility and scalability.

- Purification: Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) provides high purity products, while chromatography is reserved for small-scale or complex mixtures.

- Stability: The Boc protecting group remains stable throughout the reaction and work-up, allowing further synthetic transformations without deprotection.

Summary Table of Preparation Methods

| Method | Reagents | Catalyst/Base | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct esterification with chloromethyl alcohol | Chloromethyl alcohol | Acid catalyst (H2SO4) | Dichloromethane | Room temp | Simple, direct | Moisture sensitive, possible side reactions |

| Chloromethyl carbonate esterification | tert-butyl chloromethyl carbonate | Base (triethylamine) | Dichloromethane | Room temp | Mild conditions, better control | Requires specialized reagent |

| Continuous flow synthesis | Same as above | Same | Flow reactor | Controlled | Scalable, reproducible | Requires flow equipment |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate, and how are intermediates characterized?

- Synthesis Steps :

- Step 1 : Methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is synthesized via nucleophilic substitution or condensation reactions. For example, tert-butoxycarbonyl (Boc) protection of the amino group is typically performed under basic conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) .

- Step 2 : Chloromethylation is achieved using chloromethylating agents (e.g., chloromethyl methyl ether or ClCH₂I) in polar aprotic solvents like 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures (50–70°C) .

- Characterization :

- 1H-NMR : Key peaks include δ 1.36 ppm (Boc tert-butyl group), δ 3.58 ppm (methyl ester), and δ 7.28 ppm (broad singlet for NH) in DMSO-d6 .

- Yield Optimization : Extraction with isopropyl acetate and washing with sodium thiosulfate/NaCl solutions improve purity (83% yield reported) .

Q. How should researchers handle stability and storage of tert-butoxycarbonyl (Boc)-protected intermediates?

- Stability : Boc-protected amines are stable under basic and mildly acidic conditions but degrade in strong acids (e.g., TFA) or prolonged exposure to moisture.

- Storage : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Use desiccants and amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. What methodological challenges arise in optimizing the alkylation step during Boc protection, and how are they resolved?

- Challenges :

- Competitive Side Reactions : Over-alkylation or N-methylation may occur if excess methyl iodide (MeI) or prolonged reaction times are used .

- Solvent Effects : Polar aprotic solvents like NMP enhance reactivity but may retain moisture, requiring rigorous drying.

- Solutions :

- Stoichiometric Control : Use 1.5–2.0 equivalents of MeI and monitor reaction progress via TLC.

- Temperature Modulation : Maintain 50°C for 7 hours to balance reaction rate and selectivity .

Q. How do discrepancies in NMR data for Boc-protected intermediates inform structural analysis?

- Case Study : A reported 1H-NMR signal at δ 7.28 ppm (NH) in DMSO-d6 may shift to δ 6.8–7.0 ppm in CDCl3 due to solvent polarity differences.

- Resolution :

- Confirm assignments using 2D NMR (HSQC, HMBC) to distinguish NH protons from aromatic impurities.

- Compare with analogs (e.g., methyl 1-((Boc)amino)cyclobutanecarboxylate, δ 7.1–7.3 ppm NH) .

Q. What strategies improve the yield of amide coupling reactions involving Chloromethyl 1-((Boc)amino)cyclopentanecarboxylate?

- Coupling Reagents : Use HATU or EDCI/HOBt for activating the carboxylate group, achieving yields >85% .

- Solvent Optimization : Dichloromethane (DCM) or DMF minimizes side reactions compared to THF.

- By-Product Mitigation : Add molecular sieves to absorb HCl generated during coupling, preventing Boc deprotection .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions for chloromethylation to avoid hydrolysis.

- Characterization : Use orthogonal techniques (NMR, HPLC-MS) to confirm purity, especially for stereoisomers .

- Troubleshooting : If Boc deprotection occurs prematurely, reduce acidic impurities by pre-treating solvents with molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.